

Application Notes and Protocols for TAK-875 (fasiglifam)

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Disclaimer: The development of TAK-875 (fasiglifam) was terminated in Phase III clinical trials due to concerns about liver safety. These notes are intended for research and drug development professionals investigating the mechanisms of action and toxicity of GPR40 agonists and are not dosage and administration guidelines for therapeutic use.

Introduction

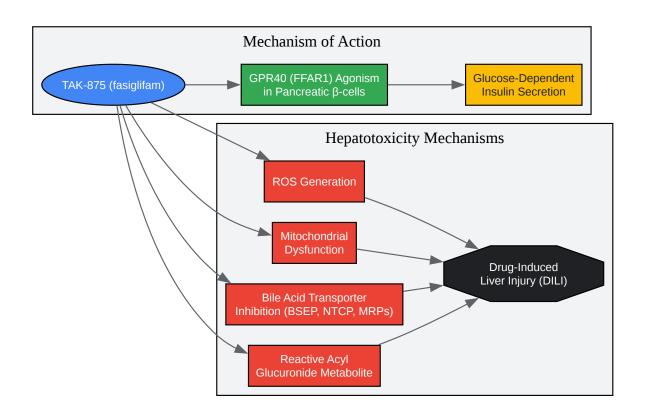
TAK-875 (fasiglifam) is a selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type 2 diabetes mellitus.[2][4] Activation of GPR40 in pancreatic β-cells by TAK-875 enhances glucose-dependent insulin secretion.[5] Despite promising efficacy in improving glycemic control, clinical development was halted due to instances of drug-induced liver injury (DILI).[4] [6][7][8] Subsequent research has focused on elucidating the mechanisms of this hepatotoxicity, which appear to be multifactorial.[1][2][6][7]

Mechanism of Action & Toxicology

The primary mechanism of action for TAK-875 is the agonism of GPR40.[1][5] However, its associated hepatotoxicity is linked to several off-target effects. Key molecular events contributing to TAK-875-induced liver injury include the inhibition of bile acid transporters, mitochondrial dysfunction, and the formation of reactive metabolites.[2][6][7] A reactive acyl glucuronide metabolite of TAK-875 has been identified as a significant contributor to its toxicity.



[6][7] This metabolite can cause covalent binding to cellular proteins and inhibit mitochondrial respiration.[1][7] Additionally, TAK-875 has been shown to inhibit various hepatobiliary transporters, which can disrupt bile acid homeostasis and lead to cholestatic injury.[2][9] Some studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocytes.[1]



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Caption: Signaling pathway for TAK-875's mechanism of action and hepatotoxicity.

Quantitative Data Summary In Vitro Activity & Toxicity

The following table summarizes the key in vitro parameters for TAK-875 and its metabolites.



Parameter	System	Target/Endpoi nt	Value	Reference
GPR40 Agonist Activity	CHO-hGPR40 cells	EC50 (IP Production)	72 nM	[5]
Human GPR40	Ki	38 nM	[5]	
Rat GPR40	Ki	140 nM	[5]	
Hepatobiliary Transporter Inhibition	MDCK-MRP2 cells	IC50 (MRP2)	2.41 μΜ	[2]
Rat Hepatocytes	IC50 (Ntcp)	10.9 μΜ	[2]	
OATP1B1 expressing cells	IC50 (OATP1B1)	2.28 μΜ	[2]	
OATP1B3 expressing cells	IC50 (OATP1B3)	3.98 μΜ	[2]	
Human MRP3	IC50 (TAK-875- AG)	0.21 μΜ	[7]	
Cytotoxicity	HepG2 cells	Decreased viability	>50 μM	[1]
Human Primary Hepatocytes	TC50 (24-48h)	56-68 μΜ	[10]	

In Vivo Dosage and Pharmacokinetics (Preclinical)

The following table outlines dosages and key pharmacokinetic parameters from animal studies.



Species	Route	Dose	Key Findings/Phar macokinetic Parameters	Reference
Rat	Oral	1-10 mg/kg	Improved glucose tolerance and augmented insulin secretion.	[5]
Oral	10 mg/kg	Cmax: 12.4 μg/mL (male), 12.9 μg/mL (female); t1/2: ~11-12 h.	[11]	
Oral	50 mg/kg	Cmax: 76.2 μg/mL (male), 83.7 μg/mL (female); t1/2: ~10-11 h.	[11]	_
Oral	200 & 600 mg/kg (14 days)	Dose-dependent increases in serum total bile acids and bilirubin.	[9]	
Oral	1000 mg/kg	Increased ALT, bilirubin, and bile acids; hepatocellular hypertrophy.	[7]	_
Intravenous	5 mg/kg	Cmax: 8.8 μg/mL (male), 9.2 μg/mL (female).	[11][12]	-
Intravenous	100 mg/kg	3-4x increase in serum total bile	[2]	



		acids; 1.5-2.6x increase in total bilirubin.		
Dog	Oral	30 mg/kg	Single dose pharmacokinetic study.	[13]
Oral	40, 150, 600 mg/kg (14 days)	Dose-dependent increases in serum bile acids; portal granulomatous inflammation at 600 mg/kg.	[9][14]	
Cynomolgus Monkey	Oral	30 mg/kg	Single dose pharmacokinetic study.	[13]
Zebrafish Larvae	Exposure	25 μΜ	Increased mortality and severe hepatotoxicity.	[1]

Clinical Trial Dosages (Human)

The following table summarizes the dosages used in human clinical trials.



Trial Phase	Patient Population	Dose	Key Efficacy/Safety Observations	Reference
Phase II	Type 2 Diabetes	6.25 - 200 mg/day	Dose-dependent decreases in HbA1c.	[3]
Phase III	Japanese patients with Type 2 Diabetes	25 mg or 50 mg once daily (24 weeks)	Significant reduction in HbA1c vs. placebo.	[8][15][16]
Global Clinical Trials	Type 2 Diabetes	25 mg or 50 mg daily	Increased incidence of ALT elevations >3x ULN (2.7% vs 0.5% for placebo).	[4]

Experimental Protocols In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol is based on methodologies described in studies investigating the direct hepatotoxicity of TAK-875.[1]

- Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.
- Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Prepare stock solutions of TAK-875 in DMSO. Dilute the stock solution in a culture medium to achieve final concentrations ranging from 1 μM to 500 μM. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., 20 mM acetaminophen).

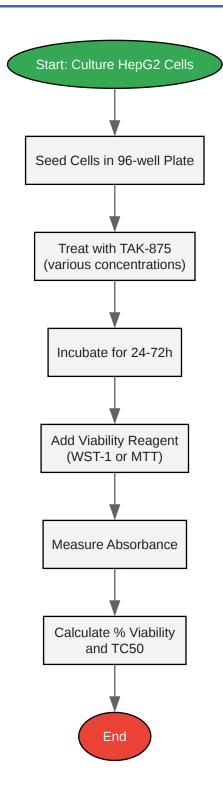
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- Incubation: Replace the culture medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
- Viability Assessment (WST-1 or MTT Assay):
 - Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot concentration-response curves to determine the TC50 value.





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Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Oral Administration in Rodent Models

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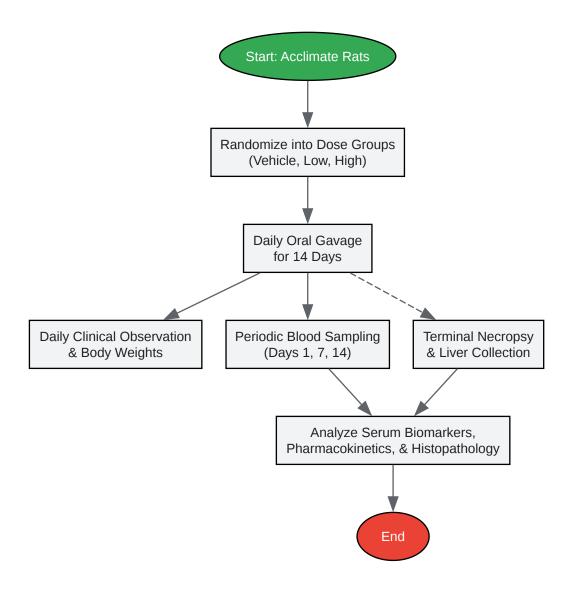




This protocol is a generalized representation based on repeated-dose toxicity studies in rats.[9] [11]

- Animal Model: Use male Sprague Dawley rats (or other appropriate strain), acclimated to laboratory conditions.
- Formulation: Prepare TAK-875 as a suspension in a suitable vehicle, such as 0.5% methylcellulose.
- Dose Groups: Establish multiple dose groups (e.g., 0, 200, 600 mg/kg/day) with a sufficient number of animals per group (n=5-10). The 0 mg/kg group receives the vehicle only.
- Administration: Administer the formulation once daily via oral gavage for a specified duration (e.g., 14 consecutive days).[9]
- Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights periodically.
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., predose, 1, 3, 6 hours post-dose on days 1, 7, and 14) via an appropriate method (e.g., tail vein).
 - Process blood to obtain serum or plasma for clinical chemistry and pharmacokinetic analysis.
- Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy. Collect liver tissue for histopathological examination.
- Analysis:
 - Analyze serum for liver injury biomarkers (e.g., ALT, AST, bilirubin, total bile acids).
 - Analyze plasma for concentrations of TAK-875 and its metabolites to determine pharmacokinetic parameters.
 - Examine liver sections for microscopic signs of tissue damage.





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Caption: Workflow for a 14-day oral toxicity study in rats.

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